molecular formula C30H44O10 B14343570 3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

Cat. No.: B14343570
M. Wt: 564.7 g/mol
InChI Key: IIOXRDOIXIALNS-LUVGQNCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one” is a complex organic molecule with a unique structure. This compound features multiple chiral centers, hydroxyl groups, and a furan ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the oxane ring, the introduction of hydroxyl groups, and the construction of the pentacyclic core. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The furan ring can be reduced to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce tetrahydrofuran derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic regulation, or gene expression.

Properties

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one

InChI

InChI=1S/C30H44O10/c1-14-22(33)24(36-4)23(34)26(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)19(31)12-28(3)18(6-8-29(28,30)35)15-9-21(32)37-13-15/h9,14,16-20,22-26,31,33-35H,5-8,10-13H2,1-4H3/t14?,16-,17-,18+,19?,20?,22-,23?,24?,25?,26-,27-,28+,29+,30?/m0/s1

InChI Key

IIOXRDOIXIALNS-LUVGQNCLSA-N

Isomeric SMILES

CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC4C5(C3C(C[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CC4C5(C3C(CC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)O)OC)O

Origin of Product

United States

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